

# Spectroscopic Data of Nimbin-Class Limonoids: A Technical Guide

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## Compound of Interest

Compound Name: 6-Acetylnimbandiol

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Disclaimer: Direct spectroscopic data (NMR, IR, MS) for **6-Acetylnimbandiol** is not readily available in the public scientific literature. Therefore, this guide presents the comprehensive spectroscopic data for Nimbin, a closely related and well-characterized nimbin-class limonoid isolated from *Azadirachta indica* (Neem). This information serves as a representative example for the spectroscopic analysis of this class of natural products.

## Introduction

Nimbin-class limonoids are a group of highly oxygenated and structurally complex tetranortriterpenoids predominantly found in the Neem tree (*Azadirachta indica*). These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antipyretic, fungicidal, and antiseptic properties. The structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.

This technical guide provides a detailed overview of the spectroscopic data of Nimbin and outlines the standard experimental protocols for acquiring such data.

## Spectroscopic Data of Nimbin

The following tables summarize the key spectroscopic data for Nimbin, facilitating easy reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data of Nimbin ( $\text{CDCl}_3$ )[[1](#)]

Position	$^{13}\text{C}$ Chemical Shift ( $\delta\text{c}$ )	$^1\text{H}$ Chemical Shift ( $\delta\text{H}$ ), Multiplicity (J in Hz)
1	201.62	-
2	125.98	-
3	147.59	-
4	47.77	-
5	41.52	3.71 (d, 3.3)
6	68.69	5.21 (dd, 3.0, 12.2)
7	84.58	4.06 (d, 2.9)
8	47.09	-
9	-	2.85 (m)
10	48.03	-
11	-	-
12	173.66	-
13	-	-
14	-	-
15	87.12	5.56 (m)
16	-	2.01 (m), 2.19 (m)
17	-	3.64 (m)
18	-	-
19	-	-
20	126.82	-
21	139.01	7.34 (m)
22	110.49	6.35 (m)
23	143.02	7.25 (m)

28	174.64	-
6-OAc	170.58	-
6-OAc (CH <sub>3</sub> )	-	2.05 (s)
12-OMe	51.5	3.68 (s)

## Infrared (IR) Spectroscopy Data

Table 2: Characteristic IR Absorption Bands of Nimbin[2]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2953	Strong	C-H stretching (saturated)
1735	Strong	C=O stretching (ester)
1685	Strong	C=C stretching (α,β-unsaturated ketone)
1435	Medium	C-H deformation
1234	Strong	C-O stretching (ester)
1030	Strong	C-O stretching
754	Strong	C-H out-of-plane bending

## Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of Nimbin[2]

Ionization Mode	[M+H] <sup>+</sup> (m/z)	Molecular Formula	Calculated Mass
ESI-HRMS	541.2441	C <sub>30</sub> H <sub>36</sub> O <sub>9</sub>	541.2438

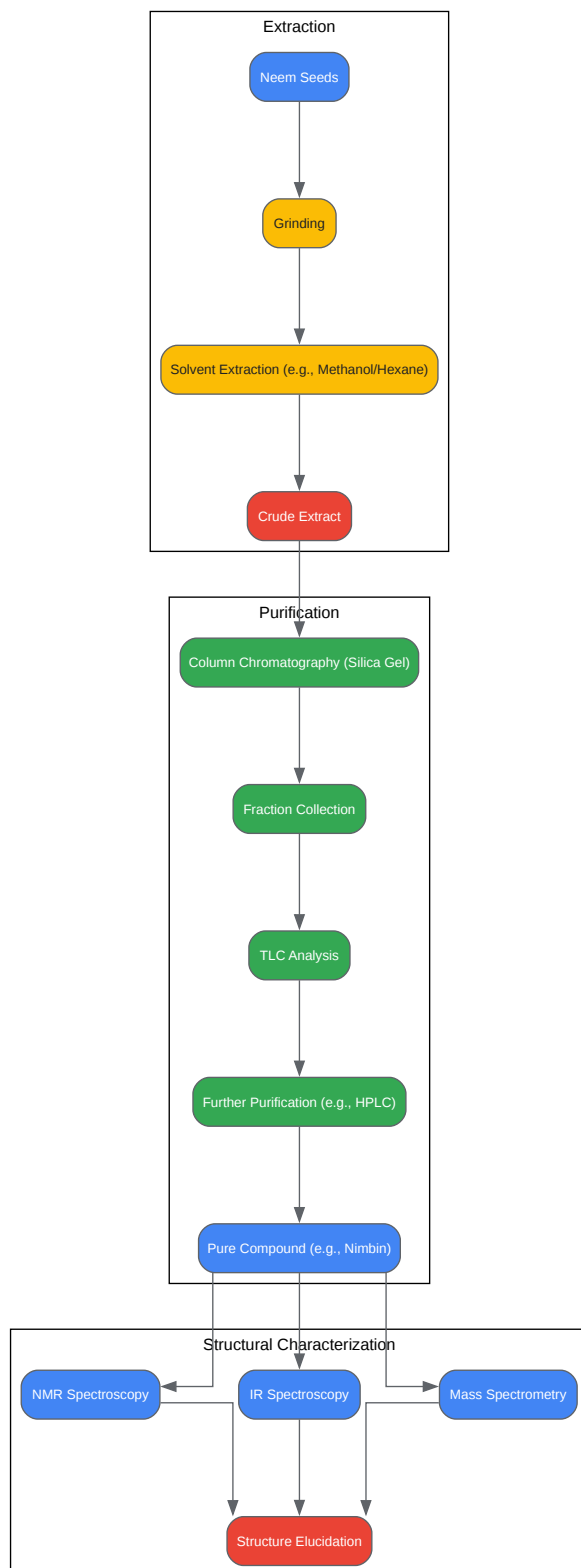
## Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of nimbin-class limonoids.

## Isolation and Purification

A general workflow for the isolation of nimbin-class limonoids from *Azadirachta indica* seeds is depicted in the diagram below. The process typically involves extraction with organic solvents, followed by a series of chromatographic separations.

Workflow for Isolation and Characterization of Nimbin-Class Limonoids

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Caption: General workflow for the isolation and characterization of natural products.

## NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher). The purified compound is dissolved in a deuterated solvent, commonly deuterated chloroform ( $\text{CDCl}_3$ ), with tetramethylsilane (TMS) used as an internal standard. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

## IR Spectroscopy

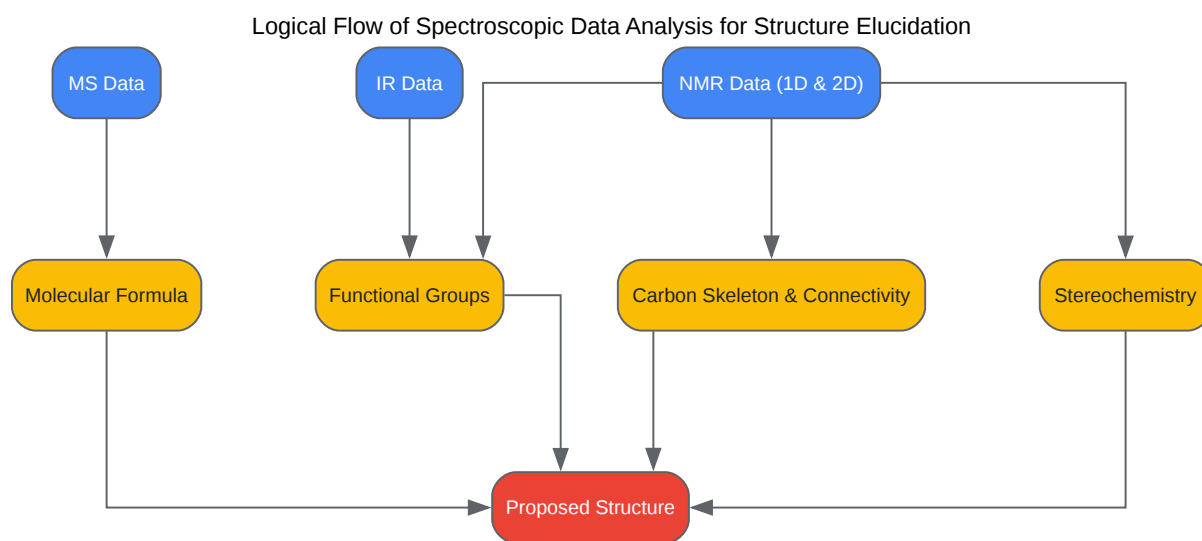
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrophotometer. For solid samples, the KBr pellet method is commonly employed. A small amount of the purified compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded over the standard range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry

High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The accurate mass measurement allows for the determination of the elemental composition and molecular formula of the compound.

## Logical Relationships in Spectroscopic Analysis

The process of elucidating the structure of a natural product from its spectroscopic data follows a logical progression, as illustrated in the diagram below.



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Caption: Logical flow of spectroscopic data analysis for structure elucidation.

## Conclusion

The spectroscopic data presented for Nimbin provide a valuable reference for researchers working on the characterization of nimbin-class limonoids. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectral data, which is crucial for accurate structure elucidation. The integrated use of NMR, IR, and MS, as outlined in this guide, is fundamental to advancing the research and development of these promising natural products.

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## References



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